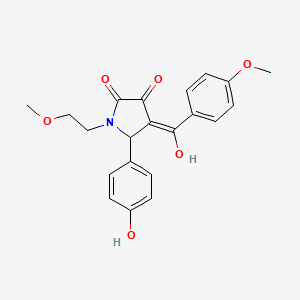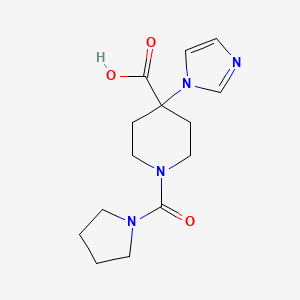![molecular formula C26H17BrN2O B5316245 2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as 4-Br-PBD and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Br-PBD involves the binding of the compound to DNA at sites of damage. This binding leads to the formation of covalent adducts between the compound and the DNA, which can interfere with DNA replication and transcription. The binding of 4-Br-PBD to DNA has been found to be selective for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on DNA, 4-Br-PBD has been found to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful for treating a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-Br-PBD in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA repair mechanisms and the effects of various drugs on these processes. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 4-Br-PBD can be challenging and requires careful control of reaction conditions to achieve high yields of the desired product.
Direcciones Futuras
There are many potential future directions for research on 4-Br-PBD. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the effects of 4-Br-PBD on other biological processes, such as inflammation and apoptosis. Additionally, there is interest in developing new methods for synthesizing this compound that are more efficient and scalable than current methods. Overall, 4-Br-PBD is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-Br-PBD involves the reaction of 4-bromoacetophenone and 2-naphthylamine to form 2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone. This reaction is catalyzed by a base such as potassium carbonate and requires the use of solvents such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures and requires careful control of reaction conditions to achieve high yields of the desired product.
Aplicaciones Científicas De Investigación
4-Br-PBD has been studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of DNA damage and repair mechanisms. 4-Br-PBD has been found to bind selectively to DNA at sites of damage, allowing researchers to study the mechanisms of DNA repair and the effects of various drugs on these processes.
Propiedades
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-naphthalen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O/c27-21-13-9-18(10-14-21)11-16-25-28-24-8-4-3-7-23(24)26(30)29(25)22-15-12-19-5-1-2-6-20(19)17-22/h1-17H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKSADEZZYHIZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
